Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structural features The adamantane moiety provides a rigid, three-dimensional framework, while the tetrazole ring introduces nitrogen-rich heterocyclic functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the tetrazole ring through cycloaddition reactions. The final step involves the coupling of the adamantane-tetrazole intermediate with a suitable acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process, ensuring scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets and pathways. The adamantane moiety provides a rigid scaffold that can enhance binding affinity to specific receptors or enzymes. The tetrazole ring, being rich in nitrogen, can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE: shares similarities with other adamantane and tetrazole derivatives, such as:
Uniqueness
The uniqueness of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both adamantane and tetrazole moieties in a single molecule enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H29N5O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C22H29N5O/c1-2-19(22-11-15-8-16(12-22)10-17(9-15)13-22)23-20(28)14-27-25-21(24-26-27)18-6-4-3-5-7-18/h3-7,15-17,19H,2,8-14H2,1H3,(H,23,28) |
InChI Key |
NEBXOFVWUUEICD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4N=C(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.